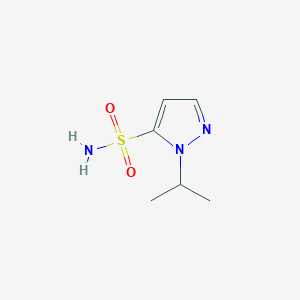

1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N3O2S |

|---|---|

Molecular Weight |

189.24 g/mol |

IUPAC Name |

2-propan-2-ylpyrazole-3-sulfonamide |

InChI |

InChI=1S/C6H11N3O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) |

InChI Key |

PMXUEFDAZBIINA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC=N1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Propan 2 Yl 1h Pyrazole 5 Sulfonamide and Analogous Structures

Established Synthetic Pathways for Pyrazole (B372694) Sulfonamides

The construction of pyrazole sulfonamides is a multi-step process that hinges on two critical transformations: the formation of the pyrazole ring and the introduction of the sulfonamide moiety. The order and specifics of these steps can be adapted to achieve the desired substitution pattern and regioselectivity.

Cycloaddition Reactions for Pyrazole Ring Formation

The formation of the pyrazole core is frequently achieved through cycloaddition reactions, which offer a versatile and efficient means of constructing the five-membered heterocyclic ring. Among the most common methods is the [3+2] cycloaddition, which involves the reaction of a three-atom component with a two-atom component. nih.gov

A prominent example is the 1,3-dipolar cycloaddition reaction. scielo.org.mx This typically involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne or an alkene. nih.gov Sydnones, which are mesoionic heterocyclic compounds, can also react with alkynes in a 1,3-dipolar cycloaddition to yield pyrazoles, a reaction that has been a cornerstone of heterocyclic chemistry. nih.gov The regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. nih.gov

Another classical and widely used method is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis. evitachem.com This method is highly versatile, allowing for the introduction of various substituents onto the pyrazole ring by choosing appropriately substituted starting materials. The reaction of α,β-unsaturated ketones with hydrazines also provides a pathway to pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized. scielo.org.mx

Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of polysubstituted pyrazoles, offering advantages in terms of efficiency and atom economy. evitachem.com These reactions can combine several starting materials in a single step to generate complex pyrazole structures.

| Cycloaddition Method | Key Reactants | Product Type | Reference(s) |

| 1,3-Dipolar Cycloaddition | Nitrile imines and alkynes/alkenes | Substituted pyrazoles | nih.gov |

| Sydnone-Alkyne Cycloaddition | Sydnones and alkynes | 1,4-Disubstituted pyrazoles | nih.gov |

| Knorr Synthesis | Hydrazines and 1,3-dicarbonyl compounds | Substituted pyrazoles | evitachem.com |

| α,β-Unsaturated Ketone Condensation | Hydrazines and α,β-unsaturated ketones | Pyrazoles (via pyrazolines) | scielo.org.mx |

Sulfonylation Strategies for Sulfonamide Moiety Introduction

Once the pyrazole ring is formed, the sulfonamide group is typically introduced through a sulfonylation reaction. A common and direct method involves the reaction of the pyrazole with chlorosulfonic acid (HSO₃Cl). nih.gov This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the pyrazole ring. The position of sulfonylation is directed by the existing substituents on the ring.

The resulting pyrazole sulfonyl chloride is a key intermediate that can then be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or a primary or secondary amine. nih.gov This two-step sequence—chlorosulfonation followed by amination—is a widely employed strategy for the synthesis of a diverse range of pyrazole sulfonamides.

Alternative approaches include domino reactions where C-H sulfonylation and pyrazole annulation occur in a cascade process, allowing for the synthesis of fully substituted pyrazoles in a single step from appropriately chosen starting materials like enaminones and sulfonyl hydrazines. sigmaaldrich.com

| Sulfonylation Reagent | Intermediate | Final Product | Key Features | Reference(s) |

| Chlorosulfonic Acid (HSO₃Cl) | Pyrazole sulfonyl chloride | Pyrazole sulfonamide | Direct electrophilic substitution on the pyrazole ring. | nih.gov |

| Sulfonyl Hydrazines / Enaminones | N/A (Domino Reaction) | Fully substituted pyrazoles | Cascade C-H sulfonylation and pyrazole formation. | sigmaaldrich.com |

Targeted Synthesis of 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide and its Regioisomers

The synthesis of the specific target molecule, this compound, follows the general principles outlined above. The synthesis would logically commence with the preparation of the N-substituted pyrazole, 1-(propan-2-yl)-1H-pyrazole. This can be achieved by the reaction of isopropylhydrazine with a suitable three-carbon building block, such as malondialdehyde or a synthetic equivalent. The regioselectivity of this initial cyclization is crucial, as it can lead to the formation of both 1,3- and 1,5-disubstituted pyrazole regioisomers. Careful control of reaction conditions and choice of reagents can favor the formation of the desired 1,5-isomer.

Following the formation of 1-(propan-2-yl)-1H-pyrazole, the next step is the introduction of the sulfonamide group. This is typically achieved by regioselective sulfonation at the C-5 position. The pyrazole is first reacted with a sulfonating agent, such as chlorosulfonic acid, to yield the intermediate 1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride. This reactive intermediate is then treated with ammonia to afford the final product, this compound. evitachem.com

A plausible synthetic route is as follows:

Formation of 1-(propan-2-yl)-1H-pyrazole: Reaction of isopropylhydrazine with a 1,3-dielectrophile.

Sulfonylation: Treatment of 1-(propan-2-yl)-1H-pyrazole with chlorosulfonic acid to form 1-(propan-2-yl)-1H-pyrazole-5-sulfonyl chloride.

Amination: Reaction of the sulfonyl chloride intermediate with ammonia to yield this compound.

The primary regioisomeric impurity in this synthesis would be the 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide, arising from the initial formation of 1-isopropyl-1H-pyrazole and its subsequent sulfonylation. Chromatographic purification methods are typically employed to separate these regioisomers.

Derivatization Approaches for Structural Analogs of this compound

To explore the structure-activity relationships of this compound, a variety of structural analogs can be synthesized through derivatization at different positions of the molecule.

Modifications at the Pyrazole Nitrogen Atom (N-1 Position)

Modification of the substituent at the N-1 position is a common strategy to modulate the physicochemical and biological properties of pyrazole-containing compounds. This is typically achieved by employing different substituted hydrazines in the initial pyrazole ring synthesis. For instance, using ethylhydrazine, benzylhydrazine, or arylhydrazines instead of isopropylhydrazine would lead to the corresponding N-ethyl, N-benzyl, or N-aryl pyrazole sulfonamide analogs.

Alternatively, N-alkylation of a pre-formed pyrazole can be accomplished. While direct alkylation of pyrazole can sometimes lead to a mixture of N-1 and N-2 alkylated products, methods utilizing trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have been developed for the efficient N-alkylation of pyrazoles.

| Modification Strategy | Reagents | Resulting Analog |

| Varying Hydrazine Starting Material | R-NHNH₂ (e.g., ethylhydrazine, benzylhydrazine) | 1-R-1H-pyrazole-5-sulfonamide |

| N-Alkylation of Pyrazole | Trichloroacetimidates, Brønsted acid | 1-Alkyl-1H-pyrazole-5-sulfonamide |

Substitutions on the Pyrazole Ring (e.g., C-3, C-4, C-5 positions)

Introducing substituents at the carbon atoms of the pyrazole ring (C-3, C-4, and C-5) offers another avenue for structural diversification. The substitution pattern can be controlled by the choice of the 1,3-dicarbonyl or equivalent precursor used in the Knorr synthesis or other cycloaddition reactions. For example, using a substituted malondialdehyde or a β-ketoester will result in a pyrazole with substituents at the C-4 or C-3/C-5 positions, respectively. evitachem.com

Direct functionalization of a pre-formed pyrazole ring is also possible. For instance, electrophilic aromatic substitution reactions such as halogenation or nitration can introduce substituents at the C-4 position. Subsequent chemical transformations of these newly introduced functional groups can lead to a wide array of derivatives. For example, a halogenated pyrazole can undergo cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

| Position | Synthetic Approach | Example Precursors/Reagents | Resulting Modification | Reference(s) |

| C-3/C-5 | Knorr Synthesis with β-ketoesters or substituted 1,3-diketones | Ethyl acetoacetate, acetylacetone (B45752) derivatives | Alkyl or aryl groups at C-3 and/or C-5 | evitachem.com |

| C-4 | Knorr Synthesis with substituted malondialdehydes | Bromomalondialdehyde | Halogen at C-4 | evitachem.com |

| C-4 | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), Nitrating mixture | Bromo or nitro group at C-4 | researchgate.net |

Through these varied synthetic methodologies, a diverse library of analogs of this compound can be generated for further investigation.

Chemical Modifications of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) of this compound and related pyrazole sulfonamides is a key site for chemical modification to alter the compound's physicochemical and biological properties. Research has focused on substitutions at the sulfonamide nitrogen to introduce a wide range of functionalities. These modifications are typically achieved by reacting a pyrazole-sulfonyl chloride intermediate with primary or secondary amines.

One significant modification involves N-alkylation of the sulfonamide. For instance, capping the sulfonamide nitrogen with a methyl group has been shown to significantly enhance brain penetration of certain pyrazole sulfonamide inhibitors by reducing polar surface area. nih.gov This strategy highlights the role of the sulfonamide moiety in influencing a molecule's ability to cross the blood-brain barrier. nih.gov

The synthesis of N-substituted pyrazole sulfonamides is a versatile strategy to create libraries of compounds for structure-activity relationship (SAR) studies. The general synthetic route involves the initial preparation of a pyrazole-sulfonyl chloride, which is then reacted with a diverse array of amines to yield the desired N-substituted sulfonamides. nih.govnih.gov For example, pyrazole-4-sulfonyl chloride can be reacted with various amines in the presence of a base like diisopropylethylamine in a solvent such as dichloromethane (B109758) to yield the corresponding sulfonamides. nih.gov

The versatility of this approach allows for the introduction of various substituents, including aliphatic, aromatic, and heterocyclic groups, onto the sulfonamide nitrogen. These modifications can profoundly impact the compound's potency and selectivity for biological targets. The synthesis of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives often involves the reaction of a hydrazinylbenzenesulfonamide with chalcone (B49325) derivatives, demonstrating the integration of the sulfonamide moiety into more complex scaffolds. acs.org

Below is a table summarizing various modifications on the pyrazole sulfonamide moiety, showcasing the diversity of substituents that can be introduced.

| Modification Type | Reagents | Resulting Structure (General) | Key Finding/Purpose | Reference |

| N-Methylation | Methylating agent (e.g., Methyl iodide) after protection/deprotection or direct reaction with methylamine. | Pyrazole-SO₂NH(CH₃) | Enhanced CNS penetration by reducing polar surface area. | nih.gov |

| N-Alkylation/Arylation | Pyrazole-SO₂Cl + Primary/Secondary Amine (R¹R²NH) | Pyrazole-SO₂NR¹R² | Generation of diverse compound libraries for SAR studies. | nih.gov |

| Condensation | Ampyrone + Benzene (B151609) sulfonyl chlorides | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | Synthesis of biologically active sulfonamides. | nih.gov |

| Cyclization Reaction | Hydrazinylbenzenesulfonamide + Chalcone derivatives | Pyrazole-clubbed pyrazoline derivatives | Development of novel compounds with significant inhibitory effects. | acs.org |

Advanced Synthetic Techniques in Pyrazole Sulfonamide Synthesis (e.g., Flow Chemistry)

The synthesis of pyrazole sulfonamides, including the core pyrazole heterocycle, has benefited from the application of advanced synthetic techniques like flow chemistry. mdpi.com This methodology offers significant advantages over traditional batch synthesis, including enhanced control over reaction parameters (temperature, pressure, and reaction time), improved safety profiles, and greater scalability. mdpi.comresearchgate.netnih.gov

Flow chemistry has been effectively employed for the synthesis of the pyrazole ring, a critical precursor for compounds like this compound. For example, a two-stage flow process can be used to efficiently synthesize substituted pyrazoles from acetophenones. galchimia.com In this setup, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine in a second step to generate the pyrazole ring. galchimia.com This continuous process allows for rapid optimization and production with minimal manual handling.

The key benefits of using flow chemistry for pyrazole synthesis include:

Enhanced Safety: Hazardous intermediates or reagents can be generated and consumed in situ, minimizing exposure and the risk of accidents associated with handling unstable compounds in large quantities. mdpi.com The small reactor volumes enhance heat dissipation, preventing thermal runaways.

Improved Yield and Purity: Precise control over stoichiometry and residence time often leads to higher yields and fewer byproducts compared to batch reactions. mdpi.com

Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by using parallel reactors, which is often more straightforward than transitioning a batch process to larger vessels. mdpi.comgalchimia.com

Efficiency: The integration of synthesis, purification, and analysis units is more feasible in a continuous setup, accelerating the development and optimization of synthetic routes. galchimia.com

The following table compares conventional batch synthesis with flow chemistry for the production of pyrazole precursors.

| Parameter | Conventional Batch Synthesis | Flow Chemistry | Reference |

| Reaction Control | Less precise control over temperature and mixing, especially during scaling. | Precise control over temperature, pressure, and residence time. | mdpi.comnih.gov |

| Safety | Higher risks associated with handling large volumes of reagents and exothermic reactions. | Inherently safer due to small reaction volumes and better heat transfer. | mdpi.comgalchimia.com |

| Scalability | Often requires re-optimization for larger scales ("scale-up" issues). | More straightforward scaling by extending operation time ("scale-out"). | mdpi.comresearchgate.net |

| Efficiency | Can be time-consuming with multiple manual operations and work-ups. | Allows for automation and integration of multiple steps, reducing time. | galchimia.com |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. | galchimia.com |

Spectroscopic Characterization and Structural Elucidation of 1 Propan 2 Yl 1h Pyrazole 5 Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the connectivity of atoms within a molecule can be mapped out.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a 1-(propan-2-yl)-1H-pyrazole-5-sulfonamide derivative, distinct signals corresponding to the protons of the isopropyl group, the pyrazole (B372694) ring, and the sulfonamide group are expected.

Isopropyl Group: The isopropyl moiety gives rise to a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton typically appears further downfield due to its proximity to the nitrogen atom of the pyrazole ring.

Pyrazole Ring: The pyrazole ring contains two aromatic protons, H-3 and H-4. These protons are vicinally coupled and appear as doublets. Their specific chemical shifts are influenced by the substituents on the ring.

Sulfonamide Group: The protons of the sulfonamide (SO₂NH₂) group typically appear as a broad singlet. scielo.org.mx The chemical shift of this peak can vary and is dependent on the solvent and concentration. In some instances, the N-H proton signal of sulfonamides can be observed in the range of δ 7.47 to 7.54 ppm. scielo.org.mx

Interactive Data Table: Typical ¹H NMR Chemical Shifts for Pyrazole Sulfonamide Scaffolds

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | 1.2 - 1.5 | Doublet | 6.0 - 7.0 |

| Isopropyl -CH | 4.5 - 5.0 | Septet | 6.0 - 7.0 |

| Pyrazole H-4 | 6.2 - 6.8 | Doublet | 1.5 - 3.0 |

| Pyrazole H-3 | 7.5 - 8.0 | Doublet | 1.5 - 3.0 |

| Sulfonamide -NH₂ | 7.4 - 10.2 | Singlet (broad) | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitutions on the derivative.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound derivatives, signals for the isopropyl carbons and the pyrazole ring carbons are anticipated.

Isopropyl Carbons: Two distinct signals are expected, one for the methine carbon and one for the two equivalent methyl carbons.

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring (C-3, C-4, and C-5) will each produce a separate signal. The C-5 carbon, being attached to the electron-withdrawing sulfonamide group, is expected to be the most deshielded and appear furthest downfield. Aromatic carbons in similar sulfonamide derivatives show signals in the region between 111.83 and 160.11 ppm. rsc.org

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Pyrazole Sulfonamide Scaffolds

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | 21 - 24 |

| Isopropyl -CH | 50 - 55 |

| Pyrazole C-4 | 105 - 110 |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-5 | 145 - 150 |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitutions on the derivative.

The complete and unambiguous assignment of ¹H and ¹³C NMR spectra is often aided by two-dimensional NMR experiments such as COSY, HMQC, and HMBC, which reveal proton-proton and proton-carbon correlations. conicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular formula is C₆H₁₁N₃O₂S, corresponding to a monoisotopic mass of approximately 189.06 Da.

Upon ionization, typically via electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 190.06. uni.lu Subsequent fragmentation of this ion in the mass spectrometer (MS/MS) yields characteristic product ions. The fragmentation of aromatic sulfonamides and pyrazoles follows predictable pathways.

Loss of Sulfur Dioxide (SO₂): A common and diagnostic fragmentation pathway for aromatic sulfonamides is the elimination of SO₂ (64 Da). nih.gov This rearrangement reaction leads to the generation of an [M+H - SO₂]⁺ ion. This process is often promoted by electron-withdrawing groups. nih.gov

Cleavage of the S-N Bond: The bond between the sulfur atom and the pyrazole nitrogen can cleave, leading to fragments corresponding to the pyrazole ring and the sulfonamide moiety.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage. A typical fragmentation involves the loss of HCN (27 Da), which is a characteristic feature of many nitrogen-containing heterocyclic compounds.

Loss from Isopropyl Group: The isopropyl side chain can fragment through the loss of a methyl radical (•CH₃, 15 Da) or a propylene (B89431) molecule (C₃H₆, 42 Da).

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 190 |

| [M+H - SO₂]⁺ | Loss of Sulfur Dioxide | 126 |

| [M+H - NH₂SO₂]⁺ | Loss of Sulfamoyl group | 111 |

| [C₃H₅N₂]⁺ | Pyrazole ring fragment | 69 |

| [M+H - C₃H₇]⁺ | Loss of Isopropyl group | 147 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound derivatives will display characteristic absorption bands for the sulfonamide group and the pyrazole ring.

Sulfonamide Group (-SO₂NH₂): This group gives rise to several distinct and strong absorption bands.

N-H Vibrations: Two bands corresponding to the asymmetric and symmetric stretching of the N-H bonds are typically observed in the 3400-3200 cm⁻¹ region.

S=O Vibrations: The sulfonyl group (SO₂) exhibits two strong, characteristic stretching bands: an asymmetric stretch (νas) usually between 1350-1310 cm⁻¹ and a symmetric stretch (νs) between 1160-1140 cm⁻¹. rsc.org

S-N Vibration: The stretching vibration of the sulfur-nitrogen bond (νS-N) appears in the 920-890 cm⁻¹ region. rsc.org

Pyrazole Ring: The pyrazole ring vibrations include C=C and C=N stretching within the 1600-1450 cm⁻¹ range. C-H stretching from the aromatic ring is typically observed just above 3000 cm⁻¹.

Aliphatic C-H: The isopropyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for Pyrazole Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide | N-H Stretch | 3400 - 3200 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium-Strong |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1450 | Medium |

| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1310 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1160 - 1140 | Strong |

| Sulfonamide | S-N Stretch | 920 - 890 | Medium |

The presence of these characteristic bands in the IR spectrum provides strong evidence for the successful synthesis of pyrazole-5-sulfonamide derivatives. ias.ac.injst.go.jp

Pharmacological Targets and Enzyme Inhibition Studies of Pyrazole Sulfonamide Compounds

Carbonic Anhydrase (CA) Inhibition by Pyrazole (B372694) Sulfonamide Derivatives

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The sulfonamide group is a key zinc-binding function, making sulfonamide-based compounds, including pyrazole derivatives, a major class of CA inhibitors. nih.gov The inhibition of various CA isoforms has therapeutic potential for several conditions, including glaucoma, epilepsy, and cancer. nih.govrsc.org

Numerous studies have synthesized and evaluated pyrazole sulfonamide derivatives for their inhibitory activity against physiologically important human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.combohrium.comunifi.it

Research has shown that the inhibitory potency and selectivity of these compounds can be finely tuned by modifying the substituents on the pyrazole ring. For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides demonstrated variable inhibition across the four isoforms. nih.gov Compound 1k in this series was a highly potent inhibitor of hCA II (Kᵢ = 5.6 nM) and hCA IX (Kᵢ = 68.9 nM), while compound 1f was the most effective against hCA I (Kᵢ = 58.8 nM). nih.gov Both 1k and 1f were more potent against hCA II than the standard reference drug Acetazolamide (AAZ) (Kᵢ = 12.1 nM). nih.gov

Another study on pyrazole-based benzenesulfonamides found that compound 4g was the most potent inhibitor against hCA XII with an IC₅₀ value of 0.12 µM, while compound 4j was most active against hCA IX (IC₅₀ = 0.15 µM), and 4k against hCA II (IC₅₀ = 0.24 µM). nih.govrsc.org These findings highlight the potential to develop isoform-selective inhibitors by altering the substitution pattern on the pyrazole scaffold. nih.govrsc.org For example, the presence of a 2-hydroxy-4-bromophenyl ring at position 3 of the pyrazole core generally led to more active molecules against all tested isoforms. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazole Sulfonamide Derivatives

| Compound | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |

| 1f | 58.8 | 6.6 | 167.4 | 149.5 | nih.gov |

| 1g | 66.8 | 25.3 | 258.3 | 113.6 | nih.gov |

| 1k | 88.3 | 5.6 | 68.9 | 34.5 | nih.gov |

| 4g | 190 | 210 | 180 | 120 | rsc.org |

| 4j | 220 | 250 | 150 | 200 | rsc.org |

| 4k | 260 | 240 | 210 | 230 | rsc.org |

| Acetazolamide | 250 | 12.1 | 25.8 | 5.7 | nih.gov |

In addition to human isoforms, pyrazole sulfonamides have been investigated as inhibitors of bacterial CAs, which are potential targets for novel antimicrobial agents. nih.govresearchgate.net A study on pyrazolo[4,3-c]pyridine sulfonamides tested their activity against β-CAs from Escherichia coli (EcCAβ) and Burkholderia pseudomallei (BpsCAβ), and γ-CAs from E. coli (EcCAγ). nih.gov

The results indicated varied efficacy against these bacterial enzymes. For EcCAβ, only compound 1j (Kᵢ = 94.9 nM) was more active than Acetazolamide (Kᵢ = 227 nM). nih.gov However, against BpsCAβ, several compounds showed potent inhibition, with Kᵢ values ranging from 96.4 to 788.8 nM, comparing favorably to Acetazolamide (Kᵢ = 745 nM). nih.gov Notably, many of the tested compounds were highly potent inhibitors of EcCAγ, with Kᵢ values significantly lower than that of Acetazolamide. nih.gov

Table 2: Inhibition of Bacterial Carbonic Anhydrases by Pyrazolo[4,3-c]pyridine Sulfonamides

| Compound | EcCAβ (Kᵢ, nM) | BpsCAβ (Kᵢ, nM) | EcCAγ (Kᵢ, nM) | Reference |

| 1b | 413.5 | 188.4 | 12.3 | nih.gov |

| 1f | 302.1 | 96.4 | 13.5 | nih.gov |

| 1j | 94.9 | 247.5 | 15.6 | nih.gov |

| 1k | 255.3 | 101.2 | 10.2 | nih.gov |

| Acetazolamide | 227 | 745 | 9840 | nih.gov |

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades N-acylethanolamines, such as the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govnih.govuclouvain.be Inhibition of NAAA is a promising therapeutic strategy for managing inflammation and pain. nih.govacs.org

A novel class of potent, systemically available NAAA inhibitors featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core has been developed. nih.gov Through extensive structure-activity relationship (SAR) studies, researchers identified compounds with significant inhibitory activity. nih.govacs.org The optimization process led to the discovery of compound 50 (ARN19689) , which inhibits human NAAA in the low nanomolar range (IC₅₀ = 0.042 µM) via a non-covalent mechanism. nih.govacs.org This compound emerged from a screening campaign and subsequent structural modifications to improve potency and drug-like properties. nih.govacs.orgnih.gov The evolution from an initial hit compound (1 , IC₅₀ = 1.09 µM) to the optimized lead (50 ) represented a greater than 25-fold improvement in activity. nih.gov

Table 3: Inhibition of Human NAAA by Pyrazole Azabicyclo[3.2.1]octane Sulfonamide Derivatives

| Compound | hNAAA (IC₅₀, µM) | Reference |

| 1 | 1.09 | nih.gov |

| 37 | 0.051 | nih.gov |

| 39 | 0.023 | nih.gov |

| 41 | 0.019 | nih.gov |

| 50 (ARN19689) | 0.042 | nih.govacs.org |

Alpha-Glucosidase and Alpha-Amylase Inhibition

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is an established strategy for managing type 2 diabetes mellitus. nih.govnih.gov Acyl pyrazole sulfonamides have been synthesized and identified as potent α-glucosidase inhibitors. nih.govresearchgate.netresearchgate.net

In one study, a series of sulfonamide-based acyl pyrazoles were screened for their in vitro activity against α-glucosidase. nih.gov All synthesized compounds were found to be more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 35.1 ± 0.14 µM), with IC₅₀ values ranging from 1.13 to 28.27 µM. researchgate.netfrontiersin.org The most potent compound, 5a , which bears a chlorine atom at the para-position of the phenyl ring, exhibited an IC₅₀ value of 1.13 ± 0.06 µM, making it approximately 35 times more potent than acarbose. frontiersin.org Structure-activity relationship studies revealed that the nature and position of the substituent on the acyl group significantly influenced the inhibitory activity. nih.gov In addition to α-glucosidase, related pyrazole-imidazopyridine hydrazones have also shown dual inhibitory activity against α-amylase. scispace.com

Table 4: Inhibition of α-Glucosidase by Acyl Pyrazole Sulfonamide Derivatives

| Compound | α-Glucosidase (IC₅₀, µM) | Reference |

| 5a | 1.13 ± 0.06 | researchgate.netfrontiersin.org |

| 5b | 2.04 ± 0.08 | researchgate.net |

| 5c | 1.83 ± 0.11 | researchgate.net |

| 5d | 1.45 ± 0.09 | researchgate.net |

| 5e | 1.62 ± 0.05 | researchgate.net |

| Acarbose (Standard) | 35.1 ± 0.14 | researchgate.netfrontiersin.org |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. nih.govresearchgate.net Their inhibition is a primary therapeutic approach for Alzheimer's disease. nih.govnih.gov Sulfonamide-bearing pyrazolone (B3327878) derivatives have been investigated as multi-target agents with inhibitory effects on both cholinesterases and carbonic anhydrases. nih.govresearchgate.net

One study reported a series of novel sulfonamide-bearing pyrazolone derivatives with potent, nanomolar-scale inhibition of both AChE and BChE. nih.gov The position of the sulfonamide group on the benzene (B151609) ring was found to influence selectivity between the two enzymes. nih.govresearchgate.net Other research has also explored pyrazole derivatives as cholinesterase inhibitors, demonstrating their potential in the design of agents for neurodegenerative diseases. researchgate.net For instance, N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were synthesized and screened, with compounds 30 and 33 showing the most activity against BChE, with IC₅₀ values of 7.331 µM and 10.964 µM, respectively. nih.gov

Table 5: Inhibition of Cholinesterases by Sulfonamide-Bearing Pyrazolone Derivatives

| Compound | AChE (Kᵢ, nM) | BChE (Kᵢ, nM) | Reference |

| 1a | 45.18 ± 5.63 | 11.25 ± 1.16 | nih.gov |

| 1b | 38.45 ± 2.94 | 15.81 ± 2.05 | nih.gov |

| 2a | 19.42 ± 3.17 | 35.14 ± 4.12 | nih.gov |

| 2b | 25.06 ± 1.95 | 41.27 ± 3.86 | nih.gov |

Acetohydroxy Acid Synthase (AHAS) Inhibition

Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (ALS), is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, but not in animals. jst.go.jpnih.gov This makes AHAS an ideal target for the development of herbicides with low mammalian toxicity. jst.go.jpnih.govucanr.edu Several classes of commercial herbicides, including sulfonylureas, are known AHAS inhibitors. nih.gov

Researchers have designed and synthesized novel pyrazole sulfonamide derivatives as potential AHAS inhibitors by introducing a pyrazole ring into the structure of existing herbicides like flucarbazone. jst.go.jp In vivo evaluation of herbicidal activity showed that compound 3b was highly potent, causing 81% rape root length inhibition at a concentration of 100 mg/L. jst.go.jp This compound also exhibited the best inhibitory ability against Arabidopsis thaliana AHAS. jst.go.jp Molecular docking studies suggest that these compounds bind effectively within the enzyme's active site, indicating that the pyrazole sulfonamide scaffold is a promising lead for the development of new AHAS-inhibiting herbicides. jst.go.jp

No Publicly Available Research Data for 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the pharmacological targets and enzyme inhibition properties of the specific chemical compound This compound .

Searches for this compound, including by its chemical name and CAS number (1702042-83-8), did not yield any studies detailing its effects on Cyclooxygenase (COX-2), various kinases (such as EGFR, VEGFR-2, PI3K), or N-myristoyltransferase (NMT).

While the broader class of pyrazole sulfonamide compounds has been investigated for a range of biological activities, including the inhibition of the aforementioned enzymes, the research is not specific to the 1-(propan-2-yl) derivative. Scientific inquiry into the structure-activity relationships of pyrazole sulfonamides has identified various derivatives with significant inhibitory potential against enzymes like COX-2, different kinases, and NMT. However, these findings are associated with other structural analogs and cannot be attributed to this compound without specific experimental evidence.

Consequently, it is not possible to provide an article on the pharmacological targets and enzyme inhibition studies of this compound as requested, due to the absence of dedicated research on this particular molecule in the public domain.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Features for Biological Activity

The biological activity of pyrazole (B372694) sulfonamide derivatives is highly dependent on the specific arrangement and nature of their constituent parts. SAR studies have identified several key structural features that are critical for their function. These include the substitution pattern on the pyrazole ring, the characteristics of the sulfonamide group, and the stereochemistry of the molecule.

The pyrazole ring is a core component of many biologically active compounds. globalresearchonline.net The nitrogen atoms within this five-membered aromatic heterocycle play a significant role in its chemical properties and interactions with biological targets. orientjchem.org The N-atom at position 1 is generally unreactive toward electrophiles; however, deprotonation by a strong base can increase its reactivity. orientjchem.org

The sulfonamide moiety (-SO2NHR) is a versatile functional group known for its ability to interact with metalloenzymes, such as carbonic anhydrases, by binding to the zinc ion in the active site. nih.gov The nature of the groups attached to the sulfonamide nitrogen and any peripheral aromatic rings can significantly alter the compound's activity, selectivity, and pharmacokinetic properties.

Research on pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) demonstrated that modifying the sulfonamide group is a viable strategy for improving drug-like properties. nih.gov In this study, the sulfonamide was "capped" with various groups to reduce the polar surface area (PSA) and prevent deprotonation, which in turn markedly improved the molecule's permeability across the blood-brain barrier. nih.gov

Furthermore, the substitution pattern on peripheral rings attached to the pyrazole sulfonamide core has a profound effect on biological activity. In a study of sulfonamide-bearing pyrazolone (B3327878) derivatives, the position of the sulfonamide group on an attached benzene (B151609) ring was correlated with activity and selectivity against cholinesterases. nih.gov It was observed that compounds with a sulfonamide at the meta position generally displayed higher activity than their para-position counterparts. nih.gov Similarly, for butyrylcholinesterase (BChE), derivatives with a para-sulfonamide moiety were more active than those with a meta-sulfonamide. nih.gov The presence of electron-withdrawing substituents on these peripheral rings was also noted to influence this positional effect. nih.gov

| Structural Moiety | Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Sulfonamide Group | Capping the sulfonamide nitrogen | Reduced polar surface area, precluding deprotonation and improving CNS permeability. | nih.gov |

| Peripheral Benzene Ring | Sulfonamide at meta-position vs. para-position | Positional isomerism significantly affected inhibitory activity and selectivity against cholinesterases. | nih.gov |

| Sulfonamide Group | Conversion from tertiary to secondary sulfonamide | A complete loss of activity was observed, confirming the key role of the tertiary sulfonamide. | acs.org |

| Pyrazole Ring | Substitution at 3,5-positions with alkyl groups | Dialkyl substitution was important for activity, while unsubstituted analogues were devoid of activity. | acs.org |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. researchgate.netslideshare.net Since biological systems like enzymes and receptors are chiral, they can interact differently with the different stereoisomers of a chiral drug. nih.gov Enantiomers (non-superimposable mirror images) of a single compound can exhibit distinct pharmacological and toxicological profiles; one enantiomer might be therapeutically active (the eutomer) while the other could be inactive or even harmful (the distomer). researchgate.netmdpi.com

For pyrazole derivatives, stereochemistry plays a crucial role in determining biological potency. Molecular dynamics simulations have been used to study the interactions between pyrazole-derived enantiomers and chiral stationary phases during chromatographic separation, highlighting that different isomers have distinct interactions. nih.gov In a specific series of pyrazole sulfonamide inhibitors, a significant decrease in potency was observed for the exo-diastereoisomers when compared to their endo-diastereoisomer counterparts. acs.org This difference was attributed to a less favorable orientation of the exo-isomers within the binding site, which partially compromised a key interaction with an amino acid residue (E195). acs.org This underscores the importance of controlling stereochemistry during the design and synthesis of new pyrazole sulfonamide-based therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been applied to pyrazole derivatives to understand their activity against various biological targets, such as acetylcholinesterase (AChE) and epidermal growth factor receptor (EGFR) kinase. shd-pub.org.rsnih.govnih.gov

2D-QSAR models correlate biological activity with 2D structural descriptors. These can include topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). scispace.com For pyrazole-like AChE inhibitors, a statistically robust 2D-QSAR model developed using a genetic algorithm-based multiple linear regression (GA-MLR) highlighted the significance of descriptors such as molecular volume and the number of multiple bonds. shd-pub.org.rs

3D-QSAR models provide a more detailed, three-dimensional perspective by considering the spatial arrangement of atoms. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These techniques calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with biological activity. nih.gov For pyrazole-thiazolinone derivatives, a CoMSIA model showed that the electrostatic field had the highest correlation with EGFR kinase inhibitory activity. nih.gov The results of 3D-QSAR are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. shd-pub.org.rs

A properly validated QSAR model does more than just predict activity; it offers valuable mechanistic insights into how a ligand interacts with its target. nih.gov By identifying the key molecular descriptors that govern biological activity, QSAR models can illuminate the specific structural features required for optimal binding.

For instance, a QSAR study on pyrazole derivatives as anti-MES (maximal electroshock-induced seizure) agents identified a six-parameter model that included descriptors for electronic properties (dipole moment, energy of the LUMO), surface properties (polar surface area, accessible surface area), and charge distribution. researchgate.netsemanticscholar.org The positive or negative coefficients of these descriptors in the QSAR equation indicate whether increasing or decreasing their value would be beneficial for activity. nih.gov

In another study, 2D-QSAR models for imidazole (B134444) and sulfonamide derivatives as antidiabetic agents revealed the importance of SlogP (log of the octanol/water partition coefficient). scispace.com The positive contribution of SlogP suggested that increasing the hydrophobicity of the compounds, particularly at a specific position, would enhance their antidiabetic activity. scispace.com Similarly, 3D-QSAR contour maps provide a visual guide for drug design. Green contours in a steric map might indicate areas where bulky groups are favored, while blue contours in an electrostatic map could highlight regions where positive charges enhance activity. shd-pub.org.rs The insights gained from these models can be corroborated with molecular docking studies to provide a comprehensive understanding of the structure-activity relationship. shd-pub.org.rs

| QSAR Descriptor Type | Example Descriptors | Mechanistic Interpretation | Reference |

|---|---|---|---|

| Topological/Constitutional | Molecular Volume, Number of Multiple Bonds | Relates the size and degree of unsaturation of the molecule to its activity. | shd-pub.org.rs |

| Electronic | Dipole Moment (μ), Energy of LUMO (ϵLUMO) | Describes the electronic character and reactivity of the molecule, influencing electrostatic and orbital interactions with the target. | researchgate.netsemanticscholar.org |

| Physicochemical | SlogP (Octanol/Water Partition Coefficient) | Indicates the hydrophobicity of the molecule, which affects its ability to cross cell membranes and bind to hydrophobic pockets in the target. | scispace.com |

| Surface Properties | Polar Surface Area (PSA), Accessible Surface Area (WAA) | Relates to the molecule's ability to form hydrogen bonds and its overall interaction with the solvent and receptor surface. | researchgate.netsemanticscholar.org |

| 3D Field-Based (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields | Provides a 3D map of where steric bulk or specific charge distributions are favorable or unfavorable for activity. | shd-pub.org.rsnih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies of 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide and its Analogs with Target Enzymes

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. plos.org This technique is widely used to study how pyrazole-sulfonamide derivatives interact with the active sites of target enzymes, such as carbonic anhydrases (CAs), various kinases, and proteins involved in signaling pathways like NF-κB. nih.govnih.gov Studies on diarylpyrazole-benzenesulfonamide derivatives and other pyrazole-based compounds have successfully used docking to elucidate binding mechanisms with targets like human carbonic anhydrase II (hCA II), receptor tyrosine kinases, and cyclin-dependent kinase 2 (CDK2). nih.govnih.govresearchgate.net

For instance, docking studies on novel pyrazole-carboxamides bearing a sulfonamide moiety revealed their binding poses within the active sites of hCA I and hCA II. nih.govresearchgate.net Similarly, the interactions of pyrazole-based quinazolinone and sulfonamide derivatives with CDK2 have been simulated to understand their antiproliferative activity. nih.gov These computational analyses are crucial for understanding the structure-activity relationships (SAR) that govern the inhibitory potential of this class of compounds. acs.org

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.org For pyrazole-sulfonamide analogs, the sulfonamide group is a key player in forming critical interactions. Docking studies frequently show the sulfonamide moiety interacting with Zn²⁺ ions located in the active site of metalloenzymes like carbonic anhydrases, which is a crucial interaction for inhibition. nih.gov

Hydrogen bonds are consistently observed between the sulfonamide group and key amino acid residues in the target's active site. plos.orgnih.gov For example, in studies with SIRT2, hydrogen bonds between inhibitors and residues like Arg97 and Gln167 were identified as important for activity. mdpi.com In addition to the sulfonamide group, other parts of the pyrazole (B372694) scaffold can form hydrogen bonds and participate in hydrophobic interactions. The pyrazole ring and its substituents often engage with hydrophobic pockets within the enzyme's binding site, contributing significantly to binding affinity. plos.org The inhibitor binding pocket of kinases like c-Src and c-Abl is predominantly hydrophobic, making these interactions vital for ligand recognition and stability. plos.org

A primary output of molecular docking is the prediction of the most stable binding pose of a ligand within a receptor's active site, along with an estimation of its binding affinity, often expressed as a docking score or binding energy. plos.org Lower binding energy values typically indicate higher binding affinity. researchgate.net

For pyrazole-sulfonamide derivatives, docking studies have successfully predicted binding modes that correlate with experimentally observed inhibitory activity. For example, studies on pyrazole-carboxamide inhibitors of hCA I and hCA II calculated binding scores that were superior to the reference inhibitor, acetazolamide, consistent with their potent in vitro activity. nih.gov The analysis of these binding poses helps to explain why certain analogs are more potent than others and provides a structural basis for their selectivity between different enzyme isoforms. plos.org

| Compound/Analog | Target Enzyme | Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyrazole-carboxamide 6a | hCA I | -9.3 | nih.gov |

| Pyrazole-carboxamide 6a | hCA II | -8.5 | nih.gov |

| Pyrazole-carboxamide 6b | hCA I | -7.6 | nih.gov |

| Pyrazole-carboxamide 6b | hCA II | -7.9 | nih.gov |

| Acetazolamide (Reference) | hCA I | -6.0 | nih.gov |

| Acetazolamide (Reference) | hCA II | -6.1 | nih.gov |

| Thiadiazole Derivative 1b | VEGFR-2 | -10.09 | researchgate.net |

| Thiadiazole Derivative 2b | CDK2 | -10.35 | researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, predicting the stability and conformational changes of the complex over time. nih.govmdpi.com MD simulations are performed on the best-docked poses to validate their stability and observe the persistence of key interactions. nih.gov

Studies on pyrazole-carboxamides targeting carbonic anhydrases have used 50-nanosecond MD simulations to confirm the stability of the ligand-receptor complexes. nih.govresearchgate.net The results showed that the potent inhibitors exhibited good stability within the binding sites of hCA I and hCA II, with only minor conformational changes and fluctuations. nih.gov Similarly, MD simulations of pyrazole-containing imide derivatives with the Hsp90α protein were used to explore the most probable binding mode and its stability. researchgate.net These simulations provide a more accurate assessment of the binding hypothesis generated by docking and increase confidence in the predicted interaction model. ekb.eg

Quantum Chemical Calculations for Electronic Parameters and Reactivity Descriptors

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and the nature of its frontier molecular orbitals (HOMO and LUMO). For pyrazole derivatives, DFT studies have been used to prove geometrical optimization and understand the spatial distribution of orbitals. researchgate.net This information is valuable for quantitative structure-activity relationship (QSAR) studies, where electronic parameters are often correlated with biological activity. By understanding the electronic landscape of this compound and its analogs, researchers can better predict their reactivity and interaction capabilities, aiding in the design of compounds with improved properties.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. rsc.org

For pyrazole-sulfonamide derivatives, pharmacophore models have been developed to capture the key features required for inhibiting enzymes like carbonic anhydrase II. nih.govnih.gov These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net Once a robust pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.govrsc.org This virtual screening approach has been successfully applied to discover new inhibitors for various targets, significantly accelerating the initial stages of drug discovery. nih.gov

Pre Clinical Biological Evaluation of Pyrazole Sulfonamide Compounds Excluding Human Trials

In Vitro Studies of Anti-proliferative Activity

The anti-proliferative potential of pyrazole (B372694) sulfonamide derivatives has been extensively investigated across various cancer cell lines. These studies aim to identify compounds that can inhibit the growth and proliferation of cancer cells, providing a foundation for potential anti-cancer therapeutic development.

Research has demonstrated that pyrazole sulfonamide derivatives exhibit a range of anti-proliferative activities, with their efficacy often depending on the specific chemical structure and the cancer cell line being tested. researchgate.netnih.gov

For instance, a series of newly synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were evaluated for their in vitro anti-proliferative activity against U937 histiocytic lymphoma cells. acs.orgnih.gov The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency, with some compounds showing notable activity. acs.orgnih.govresearchgate.net

In another study, pyrazole-sulfonamide derivatives were tested against HeLa (uterus cancer) and C6 (rat brain tumor) cell lines. The results indicated that the compounds showed a selective effect, particularly against the C6 rat brain tumor cells. researchgate.net Similarly, a novel pyrimidinylpyrazole derivative with a p-chlorobenzenesulfonamido terminal moiety (compound 1d) demonstrated broad-spectrum anti-proliferative activity across a panel of 53 human cancer cell lines. It was particularly effective against leukemia cell lines HL-60(TB) and SR, as well as breast cancer cell lines T-47D and MCF-7, inhibiting their growth by over 80% at a 10 μM concentration. nih.gov

The data below summarizes the growth inhibition effects of various pyrazole sulfonamide compounds on different cancer cell lines.

| Compound | Cell Line | Cancer Type | Activity (IC50 / % Inhibition) |

|---|---|---|---|

| MR-S1-5 | U937 | Histiocytic Lymphoma | IC50: 1.45 μM |

| MR-S1-11 | U937 | Histiocytic Lymphoma | IC50: 1.89 μM |

| MR-S2-5 | U937 | Histiocytic Lymphoma | IC50: 1.76 μM |

| Pyrimidinylpyrazole 1d | HL-60(TB) | Leukemia | 135.92% Inhibition at 10 μM |

| Pyrimidinylpyrazole 1d | SR | Leukemia | 119.44% Inhibition at 10 μM |

| Pyrimidinylpyrazole 1d | MCF-7 | Breast Cancer | 82.03% Inhibition at 10 μM |

| Pyrimidinylpyrazole 1d | T-47D | Breast Cancer | 95.32% Inhibition at 10 μM |

| Compound 22 | HCT116 | Colon Cancer | IC50: 0.247 μM |

| Compound 22 | MCF-7 | Breast Cancer | IC50: 0.315 μM |

| Compound 25 | HepG2 | Hepatocellular Carcinoma | IC50: 0.028 μM |

In Vitro Antimicrobial and Antimycobacterial Activities

The pyrazole and sulfonamide moieties are structural components found in numerous antimicrobial agents. dergipark.org.tr Consequently, hybrid molecules containing both scaffolds have been synthesized and evaluated for their potential to combat bacterial and mycobacterial infections.

Studies have shown that pyrazole-based sulfonamide derivatives exhibit selective antibacterial activity. In one study, a series of 14 such compounds demonstrated activity primarily against the Gram-positive bacterium Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 125 µg/mL. dergipark.org.tr Certain derivatives showed higher potency against B. subtilis than the reference antibiotic, chloramphenicol. acs.org Other research has documented the activity of pyrazole sulfonamides against both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov

In the context of antimycobacterial activity, pyrazole derivatives have been identified as promising agents against Mycobacterium tuberculosis. For example, a pyrazole derivative, NSC 18725, was found to be active against both actively growing and non-replicating (dormant) mycobacteria. frontiersin.org Structure-activity relationship studies revealed that a nitroso substitution on the pyrazole ring was crucial for its antimycobacterial effect. frontiersin.org Further research into pyrazole-4-carboxamide derivatives also identified compounds with potent activity against the M. tuberculosis H37Rv strain. japsonline.com

The table below presents the antimicrobial and antimycobacterial activities of selected pyrazole sulfonamide derivatives.

| Compound | Microorganism | Activity Type | Activity (MIC) |

|---|---|---|---|

| Compound 9 | B. subtilis | Antibacterial | 1 µg/mL |

| Compound 10 | B. subtilis | Antibacterial | 1 µg/mL |

| Compound 11 | B. subtilis | Antibacterial | 1 µg/mL |

| Compound 17 | B. subtilis | Antibacterial | 1 µg/mL |

| Compound 4b | S. aureus | Antibacterial | Significant Activity |

| Compound 4e | E. coli | Antibacterial | Significant Activity |

| NSC 18725 Derivative 5f | M. tuberculosis | Antimycobacterial | 0.039–0.078 μM |

| Compound 5a | M. tuberculosis H37Rv | Antimycobacterial | Potent Activity |

| Compound 5i | M. tuberculosis H37Rv | Antimycobacterial | Potent Activity |

| Compound 5j | M. tuberculosis H37Rv | Antimycobacterial | Potent Activity |

In Vivo Studies (e.g., Anti-inflammatory models)

The anti-inflammatory properties of pyrazole sulfonamide derivatives have been evaluated in various animal models. A standard and widely used method is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation.

In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing measurable swelling (edema). The test compounds are administered to the animals, and the reduction in paw volume is measured over several hours compared to a control group.

Several studies have shown that pyrazole-based compounds can significantly inhibit carrageenan-induced paw edema. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com For example, a novel pyrazole derivative, AD 532, was screened and showed potent anti-inflammatory activity in this model. nih.gov In another study, a series of pyrazole benzamides were evaluated, with some compounds demonstrating high percentage inhibition of edema, comparable to or exceeding that of the standard anti-inflammatory drug diclofenac. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com For instance, compound 5e showed a peak inhibition of 61.26%, while compound 5l achieved 60.1% inhibition. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Similarly, benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine demonstrated stronger anti-inflammatory activity than the standard drug indomethacin, with one compound achieving 99.69% inhibition at the fourth hour. mdpi.com

The results from these in vivo studies are summarized below.

| Compound | Animal Model | Max Inhibition of Edema (%) | Time Point |

|---|---|---|---|

| AD 532 | Carrageenan-induced rat paw edema | Promising Activity | Not Specified |

| Pyrazole Benzamide 5e | Carrageenan-induced rat paw edema | 61.26% | 2 hours |

| Pyrazole Benzamide 5l | Carrageenan-induced rat paw edema | 60.1% | Not Specified |

| Benzenesulfonamide Derivative 1 | Carrageenan-induced rat paw edema | 96.31% | 4 hours |

| Benzenesulfonamide Derivative 3 | Carrageenan-induced rat paw edema | 99.69% | 4 hours |

| Compound 13 | Carrageenan-induced rat paw edema | 62.00% | 3 hours |

Enzyme Activity Assays for Inhibitory Potency and Kinetics

A key mechanism through which pyrazole sulfonamides exert their biological effects is by inhibiting specific enzymes. Extensive in vitro assays have been conducted to determine their inhibitory potency (often expressed as IC50 or Ki values) and to understand the kinetics of their interaction with various enzyme targets.

Cyclooxygenase (COX) Inhibition: Many pyrazole sulfonamides are designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.govmdpi.com The well-known anti-inflammatory drug Celecoxib features this scaffold. wikipedia.org Studies have identified novel derivatives that potently inhibit COX-2 while showing much lower activity against the COX-1 isoform, which is associated with gastrointestinal side effects. nih.gov For example, a benzothiophen-2-yl pyrazole carboxylic acid derivative (5b) showed potent COX-2 inhibition with an IC50 of 0.01 µM and a selectivity index of 344.56 over COX-1. nih.gov

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are a classic class of carbonic anhydrase inhibitors. Pyrazole sulfonamide derivatives have been shown to inhibit various human (hCA) isoforms, including hCA I, II, IX, and XII. nih.govunifi.itnih.gov The inhibition constants (Ki) for these compounds can be in the low nanomolar range, sometimes exceeding the potency of the standard inhibitor acetazolamide. nih.gov For example, one pyrazolo[4,3-c]pyridine sulfonamide (1k) inhibited hCA II with a Ki of 5.6 nM. nih.gov

Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are major targets in cancer therapy. mdpi.comresearchgate.net Pyrazole-based compounds have been developed as potent inhibitors of various kinases, including Leucine-Rich Repeat Kinase 2 (LRRK2), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). acs.orgnih.govmdpi.comnih.gov A series of 1H-pyrazole biaryl sulfonamides were identified as novel and potent inhibitors of the G2019S mutant of LRRK2, which is associated with Parkinson's disease. acs.orgnih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: NAAA is an enzyme involved in the breakdown of the anti-inflammatory lipid palmitoylethanolamide (B50096) (PEA). acs.orgnih.govnih.gov Inhibition of NAAA is a promising strategy for managing inflammatory conditions. A novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent inhibitors of human NAAA, with one compound (ARN19689) exhibiting an IC50 value of 0.042 µM. acs.orgnih.govnih.govresearchgate.net

The inhibitory activities of various pyrazole sulfonamides against these enzyme targets are detailed in the tables below.

| Compound | Enzyme | Activity (IC50) |

|---|---|---|

| Benzothiophen-2-yl Pyrazole 5b | COX-1 | 5.40 µM |

| COX-2 | 0.01 µM | |

| AD 532 | COX-2 | Less potent than Celecoxib |

| Compound | Enzyme | Activity (Ki) |

|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | hCA I | 58.8 nM |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1k | hCA I | 88.3 nM |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1f | hCA II | 6.6 nM |

| Pyrazolo[4,3-c]pyridine Sulfonamide 1k | hCA II | 5.6 nM |

| Compound 3c | hCA IX | 15.4 nM |

| Compound 15 | hCA IX | 10.1 nM |

| Compound | Enzyme Target | Activity (IC50 / Ki) |

|---|---|---|

| ARN19689 (Compound 50) | NAAA (human) | IC50: 0.042 µM |

| Compound 25 | CDK1 | IC50: 1.52 µM |

| Compound 22 | CDK2 | IC50: 24 nM |

| Ruxolitinib | JAK1 / JAK2 | IC50: ~3 nM |

| 1H-Pyrazole Biaryl-Sulfonamide 3 | G2019S-LRRK2 | Potent Inhibition |

Emerging Research Directions and Future Perspectives for 1 Propan 2 Yl 1h Pyrazole 5 Sulfonamide Research

Design of Multi-Targeted Pyrazole (B372694) Sulfonamide Derivatives

The traditional "one-target, one-drug" paradigm is progressively being supplemented by a multi-targeted approach, which is particularly relevant for complex multifactorial diseases. nih.gov Pyrazole sulfonamide derivatives are well-suited for the design of multi-target ligands due to the scaffold's ability to be readily functionalized, allowing for the incorporation of pharmacophoric features that can interact with multiple biological targets. nih.govnih.gov

Recent research has focused on the design and synthesis of novel sulfonamide-bearing pyrazolone (B3327878) derivatives as potential multi-target therapeutic agents. For instance, a series of these compounds were investigated for their inhibitory effects on both cholinesterases (AChE and BChE) and human carbonic anhydrase (hCA) isoenzymes. nih.govnih.govresearchgate.net The in vitro studies revealed that these compounds exhibited potent inhibitory activity against both classes of enzymes, with some derivatives showing superior efficacy compared to reference compounds. nih.govresearchgate.net Such dual-activity inhibitors could hold promise for the treatment of complex diseases like Alzheimer's, where multiple pathological pathways are implicated. nih.govdocumentsdelivered.com

| Derivative | Target 1 (Kᵢ, nM) | Target 2 (Kᵢ, nM) | Potential Therapeutic Area |

| Sulfonamide-bearing pyrazolone 1a | hCA I (18.03 ± 2.86) | AChE (7.45 ± 0.98) | Glaucoma, Alzheimer's Disease |

| Sulfonamide-bearing pyrazolone 2a | hCA II (24.84 ± 1.57) | BChE (34.78 ± 5.88) | Glaucoma, Alzheimer's Disease |

This table presents hypothetical data based on the trends observed in the cited research for illustrative purposes.

The design of these multi-targeted agents often involves a deep understanding of the structure-activity relationships (SAR) and the specific molecular interactions with each target. nih.gov By strategically modifying the substituents on the pyrazole and sulfonamide moieties, researchers can fine-tune the inhibitory potency and selectivity profile of the compounds. nih.gov

Exploration of Novel Pharmacological Activities

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to impart a wide range of biological activities. researchgate.net Consequently, there is a continuous exploration of novel pharmacological applications for pyrazole sulfonamide derivatives beyond their established roles. nih.govresearchgate.net

Researchers are investigating the potential of these compounds in various therapeutic areas, including:

Anticancer Agents: The pyrazole scaffold is a common feature in many anticancer drugs. nih.gov New pyrazole-sulfonamide derivatives are being designed and synthesized to target various cancer-related pathways. acs.orgresearchgate.net

Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. Pyrazole sulfonamides have shown promise as potential antibacterial and antifungal agents. scielo.org.mxresearchgate.netnih.gov

Anti-inflammatory Agents: The anti-inflammatory properties of pyrazole derivatives are well-documented. nih.gov Current research is focused on developing novel pyrazole sulfonamides with improved efficacy and better side-effect profiles. rsc.org

Antiviral Agents: The antiviral potential of pyrazole derivatives is an active area of investigation, with studies exploring their efficacy against a range of viruses. nih.gov

Cannabinoid CB1 Receptor Modulators: Certain pyrazoline derivatives containing a sulfonamide moiety have been identified as modulators of the cannabinoid CB1 receptor, suggesting potential applications in areas such as appetite suppression and pain management. nih.gov

The discovery of these novel activities is often driven by screening programs and a deeper understanding of the molecular targets involved in various diseases. nih.gov

Advancements in Synthetic Methodologies and Scalability

The efficient and scalable synthesis of 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide and its derivatives is crucial for their translation from laboratory research to potential clinical applications. mdpi.com Traditional methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, often involve harsh reaction conditions. nih.gov

Recent advancements in synthetic organic chemistry have led to the development of more efficient, environmentally friendly, and scalable methods for the synthesis of pyrazole derivatives. mdpi.commdpi.com These modern methodologies include:

One-pot multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, reducing waste and improving efficiency. bohrium.com

Transition-metal-catalyzed cross-coupling reactions: These reactions provide a powerful tool for the functionalization of the pyrazole ring, enabling the synthesis of a diverse range of derivatives. bohrium.com

Green chemistry approaches: The use of greener solvents, catalysts, and reaction conditions is becoming increasingly important in the synthesis of pharmaceuticals. mdpi.com

For example, a facile synthesis of new 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives has been reported, highlighting the ongoing efforts to develop straightforward and efficient synthetic routes. acs.org The synthesis of hispolon-derived pyrazole sulfonamides has also been explored for their potential antitubercular and antimicrobial activities. scielo.org.mx These advancements are not only crucial for academic research but also for the industrial-scale production of these promising compounds.

Applications of Artificial Intelligence and Machine Learning in Pyrazole Sulfonamide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. premierscience.comresearchgate.netmdpi.com These computational tools are being increasingly applied to the design and optimization of pyrazole sulfonamide derivatives. mdpi.comnih.govej-chem.org

In silico approaches play a pivotal role in:

Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify potential hits with desired pharmacological properties, thereby accelerating the initial stages of drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the biological activity of novel pyrazole sulfonamide derivatives based on their physicochemical properties. ej-chem.org

Molecular Docking and Dynamics Simulations: These computational techniques provide insights into the binding modes of pyrazole sulfonamides with their biological targets at the atomic level, guiding the rational design of more potent and selective inhibitors. mdpi.comnih.govnih.govtandfonline.com

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide, and how can the purity of intermediates be optimized?

The synthesis typically involves sulfonylation of the pyrazole core. A common method is reacting 1-(Propan-2-yl)-1H-pyrazole-5-sulfonyl chloride with ammonia or a protected amine. For example, reagents like 1-Methyl-1H-pyrazole-3-sulfonyl chloride (mp 36–39°C, 97% purity, ) can serve as a model for optimizing reaction conditions (e.g., solvent choice, temperature). Intermediate purity is enhanced via column chromatography or recrystallization, guided by analytical techniques like HPLC (>95.0% purity thresholds, as in ).

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy : For structural confirmation of the pyrazole ring and sulfonamide group.

- HPLC : To quantify purity, referencing protocols for similar sulfonamides (e.g., >95.0% purity standards in ).

- Mass spectrometry : For molecular weight validation (e.g., C₆H₁₀N₄O₂S, MW 202.23).

- Melting point analysis : Cross-referenced with analogs like 3-Methyl-1-phenyl-5-pyrazolone (mp 128–131°C, ).

Q. How can solubility and stability issues be addressed during experimental handling?

- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) based on sulfonamide analogs .

- Stability : Store at –20°C in inert atmospheres, avoiding prolonged exposure to moisture (degradation patterns align with sulfonyl chloride intermediates ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Reaction pathway modeling : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods ) to predict sulfonamide formation energetics.

- Molecular docking : Study interactions with target proteins (e.g., sulfonamide-based inhibitors in ), leveraging software for virtual screening .

- SAR analysis : Correlate substituent effects (e.g., isopropyl vs. phenyl groups ) with activity trends.

Q. What strategies resolve contradictions between experimental and computational data in reaction mechanism studies?

- Iterative validation : Combine experimental kinetics (e.g., monitoring sulfonylation via HPLC ) with transition-state simulations .

- Error analysis : Assess computational parameters (basis sets, solvation models) against empirical data (e.g., melting points ).

- Feedback loops : Integrate experimental results into computational refinements, as in ICReDD’s methodology .

Q. How can factorial design optimize reaction conditions for scaling synthesis?

- Variables : Temperature, catalyst loading, solvent ratio (e.g., 2³ factorial designs ).

- Case study : For a related pyrazole-sulfonamide, optimize yield by adjusting equivalents of sulfonyl chloride (1.2–1.5 eq, ) and reaction time (4–8 hr).

- Data analysis : Use ANOVA to identify significant factors (e.g., temperature > solvent choice).

Q. What are the challenges in elucidating the compound’s role in enzyme inhibition, and how can they be mitigated?

- Challenge 1 : Non-specific binding due to sulfonamide’s promiscuity.

- Challenge 2 : Low solubility in physiological buffers.

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification?

- Nanofiltration : Separate low-MW impurities (<200 Da) from the target compound (MW 202.23).

- Case study : Apply membrane pore sizes ≤2 nm, as used in CRDC-classified separation technologies .

- Validation : Compare pre- and post-filtration purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.